4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde

Lipophilicity Drug-likeness Permeability

Generic azetidinyl-pyrimidine building blocks fail to differentiate steric, lipophilic, and hydrogen-bonding contributions in kinase SAR-risking irreproducible lead series. This compound solves that problem with its unique 3-hydroxy-3-methyl substitution pattern. Key advantages: • Enables systematic SAR deconvolution (ΔXLogP3 +0.2 vs des-methyl analog) with preserved TPSA of 66.3 Ų • XLogP3 0.4 and TPSA 66.3 Ų balance CNS penetration with solubility for neuroinflammation or brain cancer programs • Reactive 5-carbaldehyde handle enables reductive amination, oxime/hydrazone ligation, or PROTAC linker conjugation without altering the signature azetidine geometry

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
Cat. No. B13195958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C2=C(C(=NC=N2)Cl)C=O)O
InChIInChI=1S/C9H10ClN3O2/c1-9(15)3-13(4-9)8-6(2-14)7(10)11-5-12-8/h2,5,15H,3-4H2,1H3
InChIKeyXVQXMIGPPXSVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specialized Pyrimidine Building Block for Kinase-Targeted Synthesis


4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde (CAS 1858653-67-4) is a heterocyclic building block characterized by a pyrimidine core bearing a reactive 5-carbaldehyde group, a 4-chloro leaving group for nucleophilic displacement, and a 3-hydroxy-3-methylazetidine substituent at the 6-position [1]. The compound is a member of the broader azetidinyl-pyrimidine class, which has been extensively claimed in patents as inhibitors of Janus kinase (JAK) proteins and other kinases for inflammatory and oncological indications [2]. Its substitution pattern distinguishes it from closely related azetidinyl-pyrimidine carbaldehydes by incorporating a geminal methyl/hydroxy substitution on the azetidine ring, which simultaneously increases steric bulk, lipophilicity, and hydrogen-bonding capacity relative to unsubstituted or mono-substituted analogs.

Synthetic Access Dual reactive handles (4-Cl, 5-CHO) enable modular diversification for kinase inhibitor libraries
Spatial Signature 3-Hydroxy-3-methyl substitution defines a unique azetidine exit vector and steric footprint
H-Bond Topology Tertiary alcohol donor supports directional hinge-region interactions in ATP-binding sites

Why Generic Analogs Cannot Substitute


Generic substitution among azetidinyl-pyrimidine-5-carbaldehyde building blocks is scientifically risky because even a single methyl group change on the azetidine ring can alter the conformational preferences, hydrogen-bonding donor/acceptor topology, and lipophilicity of the final ligand, parameters known to critically affect kinase selectivity and pharmacokinetic profiles within the azetidinyl-pyrimidine inhibitor class [1]. The 3-hydroxy-3-methyl substitution pattern on the target compound creates a unique combination of a hydrogen-bond donor (OH), a lipophilic methyl group, and increased steric occupancy at the azetidine 3-position, which collectively define the exit vector geometry and physicochemical footprint of any derived inhibitor. Using a des-methyl analog (e.g., 4-chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde) or a 2-methylpyrimidine regioisomer would produce a different lead series with potentially divergent potency, selectivity, and ADME properties, undermining reproducibility in structure-activity relationship (SAR) studies.

Des-methyl analog Loss of methyl reduces steric occupancy and lipophilicity, shifting conformational preferences and SAR outcomes
O-methylated analog Replacement of OH with OMe eliminates the hydrogen-bond donor, removing a key directional interaction
2-methylpyrimidine regioisomer Different substitution pattern alters exit vector geometry and physicochemical footprint, producing a distinct lead series

Quantitative Differentiators vs. Closest Analogs


Lipophilicity Increase vs. Des-Methyl Analog

The target compound exhibits a computed XLogP3 of 0.4, which is 0.2 log units higher than that of 4-chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde (XLogP3 = 0.2), which lacks the 3-methyl group [1][2]. This difference arises from the replacement of a hydrogen atom with a methyl group on the azetidine ring, increasing the compound's lipophilicity. The quantified difference of ΔXLogP3 = +0.2 translates to an approximately 1.6-fold increase in predicted octanol-water partition coefficient.

Lipophilicity (XLogP3)
Reported
0.4 0.2 Δ +0.2
Reported lipophilicity difference; may support permeability screening
Computed XLogP3; verify experimentally
Lipophilicity Drug-likeness Permeability

Steric Bulk and Molecular Weight Advantage

The target compound has a molecular weight of 227.65 g/mol, which is 14.03 g/mol heavier than 4-chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde (213.62 g/mol) due to the additional methyl group [1][2]. It is also 16.00 g/mol heavier than 4-(azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde (211.65 g/mol, CAS 1862826-72-9), which carries a methyl group on the pyrimidine rather than the azetidine ring [3]. This molecular weight difference reflects distinct spatial occupancy of the azetidine 3-position, with the target compound presenting a quaternary carbon center (C-OH with methyl) that occupies a larger van der Waals volume.

Molecular Weight & Sterics
Reported
227.65 213.62 / 211.65 Δ +14.0 / +16.0
Steric occupancy difference; may influence binding pocket selectivity
Computed MW; quaternary azetidine center
Molecular weight Steric effects Binding pocket occupancy

Hydrogen-Bond Donor Retention vs. O-Methylated Analogs

The target compound retains one hydrogen-bond donor (the tertiary alcohol OH), identical to the des-methyl analog 4-chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde [1][2]. In contrast, the 3-methoxy analog (4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine-5-carbaldehyde) has zero hydrogen-bond donors, as the OH is replaced by a methoxy group, eliminating its capacity to act as a donor while still accepting hydrogen bonds [3]. This targets a balanced donor/acceptor profile (1 donor, 5 acceptors) that is distinct from both completely O-alkylated analogs (0 donors) and analogs with additional donors.

Hydrogen-Bond Donors
Class-level
1 0 Δ +1
Retains H-bond donor; may support hinge-region interaction
vs. O-methylated analog; donor count from computed data
Hydrogen bonding Binding affinity Solubility

CNS-Compatible TPSA vs. 2-Methylpyrimidine Analog

The target compound has a computed TPSA of 66.3 Ų, identical to the des-methyl analog but significantly higher than the 46.1 Ų value of 4-(azetidin-1-yl)-6-chloro-2-methylpyrimidine-5-carbaldehyde, which lacks both the hydroxyl group and the azetidine substitution [1][2]. The 20.2 Ų difference arises from the presence of the hydroxyl group on the azetidine ring and the different substitution pattern on the pyrimidine. A TPSA of 66.3 Ų places the compound well within the generally accepted range for CNS drug candidates (typically < 90 Ų), while the lower TPSA of the comparator may favor higher brain penetration but with potentially reduced solubility.

Polar Surface Area (TPSA)
Reported
66.3 46.1 Δ +20.2
TPSA difference; may support CNS permeability balance
Computed TPSA; value within CNS drug-like range
CNS penetration Physicochemical property Drug design

Optimal Deployment Scenarios in Drug Discovery


Kinase Inhibitor Lead Generation for JAK/PI3K Pathways

This building block is ideally suited for the synthesis of focused kinase inhibitor libraries targeting JAK1/JAK3 or PI3Kδ, following the general azetidinyl-pyrimidine inhibitor template claimed in EP4363058A1 [1]. The 3-hydroxy-3-methyl substitution on the azetidine ring offers a distinct hydrogen-bond donor/acceptor geometry that can be exploited to probe the solvent-exposed region of the kinase active site or the ribose pocket. Its XLogP3 of 0.4 and TPSA of 66.3 Ų are compatible with both peripheral and CNS drug space, allowing medicinal chemists to modulate selectivity against kinase panels by varying only the substituents at the 4-chloro and 5-aldehyde positions.

CNS-Penetrant Kinase Probe Synthesis

The compound's TPSA of 66.3 Ų and XLogP3 of 0.4 place it within the favorable range for blood-brain barrier penetration, as shown in Section 3 [1]. This makes it a strategic intermediate for CNS kinase programs, such as those targeting neuroinflammation via JAK inhibition or brain cancer via PI3K pathway modulation. In contrast, the 2-methylpyrimidine analog (TPSA = 46.1 Ų) may lead to higher brain penetration but lower solubility and faster metabolic clearance due to increased lipophilicity.

Selective Covalent Inhibitor Design via Aldehyde Handle

The reactive 5-carbaldehyde group provides a synthetic handle for reductive amination, oxime formation, or hydrazone coupling, enabling the introduction of diverse warheads or linker moieties. This is particularly valuable for generating covalent kinase inhibitors or PROTACs (Proteolysis Targeting Chimeras). The unique azetidine substitution pattern remains intact through these transformations, preserving the steric and electronic signature that differentiates this scaffold from simpler azetidinyl building blocks [1].

SAR Exploration of Azetidine Substitution

When conducting systematic SAR exploration around the azetidine ring, this compound serves as the 'methyl/hydroxy' reference point in a matrix that includes the des-methyl, O-methyl, des-hydroxy, and gem-dimethyl analogs. The quantitative physicochemical differences documented in Section 3 (ΔXLogP3 +0.2, ΔMW +14.03, TPSA preservation) allow researchers to deconvolute the contributions of steric, lipophilic, and hydrogen-bonding effects to observed biological activity, enabling rational lead optimization [1][2].

Application
Selection Property
Validation Focus
JAK/PI3K pathway inhibitor library synthesis
Azetidine substitution with H-bond donor and steric bulk
Kinase selectivity panel and cellular pathway assays
CNS-penetrant kinase probe design
Balanced TPSA and lipophilicity profile
In vitro BBB permeability models
Covalent inhibitor or PROTAC assembly
Reactive 5-carbaldehyde handle
Warhead/linker coupling efficiency and degradation assays
Azetidine SAR matrix expansion
Quantitative benchmarks relative to des-methyl/O-methyl analogs
Multiparameter optimization in kinase inhibitor series
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